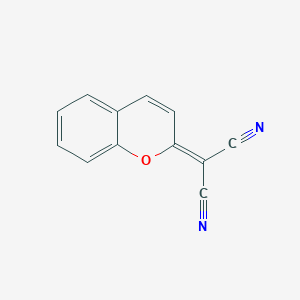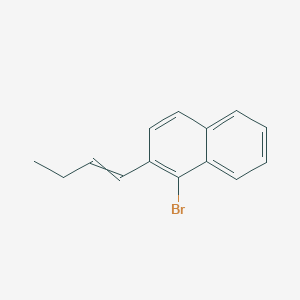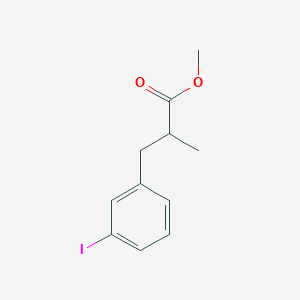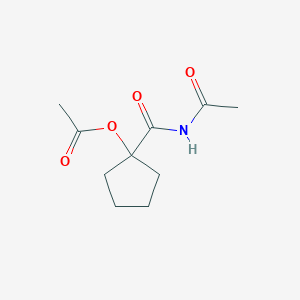
1-(Acetylcarbamoyl)cyclopentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetylcarbamoyl)cyclopentyl acetate is an organic compound that features a cyclopentane ring substituted with an acetylcarbamoyl group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The initial step involves an addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include a temperature range of 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
Industrial production of 1-(Acetylcarbamoyl)cyclopentyl acetate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant ratios.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Acetylcarbamoyl)cyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acetylcarbamoyl group to other functional groups.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamine derivatives.
Applications De Recherche Scientifique
1-(Acetylcarbamoyl)cyclopentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, perfumes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Acetylcarbamoyl)cyclopentyl acetate involves its interaction with specific molecular targets and pathways. The acetylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl acetate: A simpler ester without the acetylcarbamoyl group.
Cyclopentanone: An oxidized derivative of cyclopentane.
Cyclopentylamine: A reduced derivative of cyclopentane.
Uniqueness
1-(Acetylcarbamoyl)cyclopentyl acetate is unique due to the presence of both an acetylcarbamoyl group and an acetate group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
5434-93-5 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
[1-(acetylcarbamoyl)cyclopentyl] acetate |
InChI |
InChI=1S/C10H15NO4/c1-7(12)11-9(14)10(15-8(2)13)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,14) |
Clé InChI |
RYGXHUMGUVCLRV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=O)C1(CCCC1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)

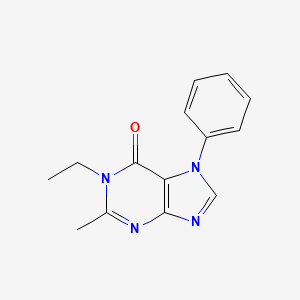
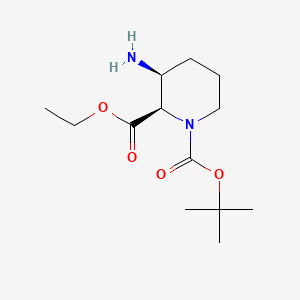
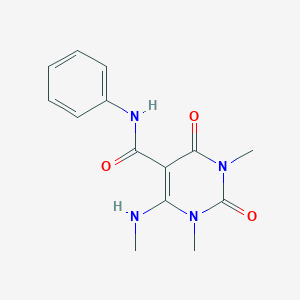
![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
